![molecular formula C21H20N4O2 B7571709 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)
2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide, also known as Q-VD-OPh, is a small molecule inhibitor that has gained significant attention in the field of biomedical research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide acts as a potent inhibitor of caspase-3, preventing the cleavage of downstream substrates and ultimately inhibiting apoptosis. This compound has been shown to be highly selective for caspase-3, with minimal inhibition of other caspases. 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-apoptotic and anti-inflammatory effects, this compound has been shown to have anti-metastatic effects in cancer cells. 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide has also been shown to enhance the survival and function of transplanted cells in tissue engineering applications.
実験室実験の利点と制限
One of the major advantages of 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide is its high selectivity for caspase-3, which allows for targeted inhibition of apoptosis without affecting other cellular processes. This compound is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one limitation of 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide is its potential cytotoxicity at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide. One area of interest is the development of novel formulations and delivery methods to improve the bioavailability and efficacy of this compound. Another potential direction is the investigation of 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide in combination with other drugs or therapies for synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide in different cell types and disease states.
合成法
2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide can be synthesized by reacting 2-aminoquinoline-4-carboxylic acid with 2-oxo-3,4-dihydro-1H-quinoline-6-carbaldehyde in the presence of ethylamine. The resulting product is then treated with o-phenylenediamine to form 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide. This synthesis method has been optimized and can be easily scaled up for large-scale production.
科学的研究の応用
2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit caspase-3, a key enzyme involved in apoptosis, and prevent cell death in various cell types. This compound has been used in preclinical studies for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. 2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide has also been shown to have potential applications in tissue engineering and regenerative medicine.
特性
IUPAC Name |
2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-12(13-6-8-17-14(10-13)7-9-20(26)25-17)23-19-11-16(21(22)27)15-4-2-3-5-18(15)24-19/h2-6,8,10-12H,7,9H2,1H3,(H2,22,27)(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOVPMUNBVHFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)CC2)NC3=NC4=CC=CC=C4C(=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。